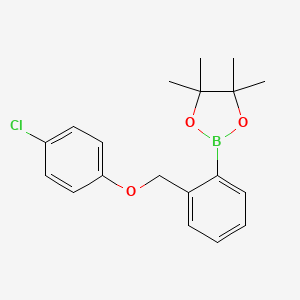
2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boronic ester derivative, which is a class of compounds that have found extensive use in various fields of chemistry, including medicinal chemistry and materials science. Boronic esters are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Synthesis Analysis
The synthesis of boronic ester compounds typically involves the reaction of organoboronic acids with alcohols in the presence of a catalyst. For example, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by the presence of a boron atom connected to two oxygen atoms forming a dioxaborolane ring. The structure of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was determined using single-crystal X-ray diffraction, which showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . This suggests that the boron center in such compounds is available for further chemical reactions.
Chemical Reactions Analysis
Boronic esters are versatile in chemical reactions, particularly in cross-coupling reactions. The boron atom can undergo transmetalation with a transition metal catalyst, facilitating the formation of new carbon-carbon bonds. While the specific reactions of "2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" are not described, it is likely that it would behave similarly in cross-coupling reactions due to the presence of the reactive boron center.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are influenced by their molecular structure. For instance, the crystalline structure of a related boronic ester was determined, and the compound was found to crystallize in the monoclinic space group with specific cell parameters . The solubility, melting point, and stability of boronic esters can vary widely depending on the substituents attached to the boron atom. The electronic properties, such as the distribution of charge across the molecule, can be analyzed using computational methods like DFT calculations, as was done for other chlorophenyl compounds . These properties are crucial for the application of boronic esters in organic synthesis and materials science.
Scientific Research Applications
Synthesis and Molecular Structures
Synthesis Techniques : The compound has been synthesized using different methods. For instance, Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their activity against serine proteases including thrombin (Spencer et al., 2002).
Crystal Structure and DFT Studies : Huang et al. (2021) conducted a study on the crystal structure of similar compounds, confirmed through FTIR, NMR spectroscopy, and mass spectrometry. They also performed density functional theory (DFT) calculations to analyze the molecular structures (Huang et al., 2021).
Applications in Detection and Synthesis
Detection of H2O2 in Living Cells : A study by Nie et al. (2020) demonstrated the use of a 4-substituted pyrene derivative of this compound for the detection of hydrogen peroxide (H2O2) in living cells, highlighting its potential in biological applications (Nie et al., 2020).
Synthesis of Polyenes and Stilbenes : Das et al. (2015) synthesized a series of novel dioxaborolane derivatives and explored their application in synthesizing boron-containing polyenes and stilbenes. These compounds have potential uses in new materials for LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Optical Properties and Nanoparticle Formation
- Fluorescence and Nanoparticles : Fischer et al. (2013) explored the use of complexes containing the dioxaborolane structure to create nanoparticles that exhibit bright fluorescence, potentially useful in various optical applications (Fischer et al., 2013).
Mechanism of Action
Target of Action
Similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, organoboron compounds like 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane act as nucleophiles . They undergo a transmetalation process, where the organoboron compound transfers its organic group to a metal catalyst, typically palladium . This process is followed by the reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
Organoboron compounds are generally known for their role in the suzuki-miyaura cross-coupling reaction, which is a key process in organic synthesis .
Result of Action
The primary result of the action of 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, like other organoboron compounds, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other chemicals . In the context of Suzuki-Miyaura cross-coupling reactions, the choice of solvent, base, and catalyst can significantly affect the reaction’s efficiency .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed during handling and disposal. Unfortunately, the specific safety and hazards information for “2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available in the current resources .
Future Directions
properties
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWZNSHICKJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

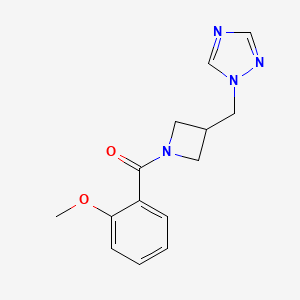
![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
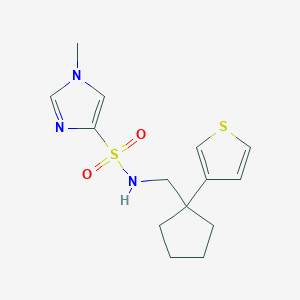
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

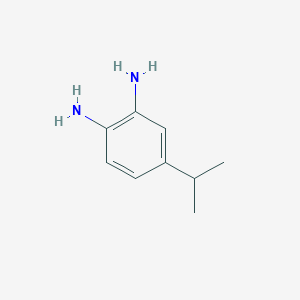
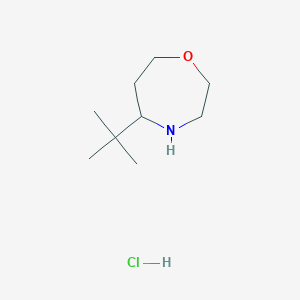
![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)